REACTION_CXSMILES
|
[O:1]1[CH2:6][CH2:5][C:4](=O)[CH2:3][CH2:2]1.[CH3:8][NH:9][CH3:10].[H][H]>[Pd]>[CH3:8][N:9]([CH3:10])[CH:4]1[CH2:5][CH2:6][O:1][CH2:2][CH2:3]1
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
O1CCC(CC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
CUSTOM
|
Details
|
the resulting reaction mixture
|
Type
|
FILTRATION
|
Details
|
the catalyst was filtered off by Celite
|
Type
|
ADDITION
|
Details
|
by adding 60 ml of conc. sulfuric acid
|
Type
|
WASH
|
Details
|
washed successively with 200 ml of 2-butanol twice
|
Type
|
ADDITION
|
Details
|
Then, 130 g of potassium hydroxide was added to the aqueous layer
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted three times with each 300 ml of ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the resulting organic layer was dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
CONCENTRATION
|
Details
|
the organic layer was concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C1CCOCC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.4 g | |
YIELD: PERCENTYIELD | 19% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |